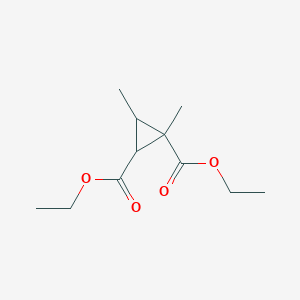
1,2-Cyclopropanedicarboxylic acid, 1,3-dimethyl-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Cyclopropanedicarboxylic acid, 1,3-dimethyl-, diethyl ester is an organic compound with the molecular formula C10H16O4 It is a derivative of cyclopropane, a three-membered carbon ring, and contains two ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Cyclopropanedicarboxylic acid, 1,3-dimethyl-, diethyl ester typically involves the reaction of diethyl malonate with 1,2-dibromoethane in the presence of a strong base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the cyclopropane ring. The reaction conditions include:
- Temperature: 25°C
- Reaction Time: 2 hours
- Solvent: Aqueous sodium hydroxide solution
- Workup: Acidification with hydrochloric acid, followed by extraction with ether .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 1,2-Cyclopropanedicarboxylic acid, 1,3-dimethyl-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: 1,2-Cyclopropanedicarboxylic acid, 1,3-dimethyl-.
Reduction: 1,2-Cyclopropanedicarboxylic acid, 1,3-dimethyl-, diol.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
1,2-Cyclopropanedicarboxylic acid, 1,3-dimethyl-, diethyl ester has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1,2-Cyclopropanedicarboxylic acid, 1,3-dimethyl-, diethyl ester involves its interaction with various molecular targets and pathways. The cyclopropane ring’s strained nature makes it highly reactive, allowing it to participate in ring-opening reactions and form new bonds with other molecules. The ester groups can undergo hydrolysis to release the corresponding carboxylic acids, which can further interact with biological targets or participate in chemical reactions .
Comparison with Similar Compounds
- 1,1-Cyclopropanedicarboxylic acid, diethyl ester
- 1,2-Cyclopropanedicarboxylic acid, 3-methylene-, diethyl ester
- Dimethyl 1,1-cyclopropanedicarboxylate
Comparison: 1,2-Cyclopropanedicarboxylic acid, 1,3-dimethyl-, diethyl ester is unique due to the presence of two methyl groups on the cyclopropane ring, which can influence its reactivity and steric properties. Compared to its analogs, this compound may exhibit different chemical behavior and biological activity due to these structural differences .
Properties
CAS No. |
140244-70-8 |
|---|---|
Molecular Formula |
C11H18O4 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
diethyl 1,3-dimethylcyclopropane-1,2-dicarboxylate |
InChI |
InChI=1S/C11H18O4/c1-5-14-9(12)8-7(3)11(8,4)10(13)15-6-2/h7-8H,5-6H2,1-4H3 |
InChI Key |
UOVYHPNLBIPKPR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(C1(C)C(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















